1,2-Bis(dimethoxyphosphoryl)benzene
Overview
Description
1,2-Bis(dimethoxyphosphoryl)benzene is an organophosphorus compound with the molecular formula C10H16O6P2. It is also known by its IUPAC name, dimethyl [2-(dimethoxyphosphoryl)phenyl]phosphonate. This compound is characterized by the presence of two dimethoxyphosphoryl groups attached to a benzene ring, making it a valuable reagent in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethoxyphosphoryl)benzene can be synthesized through the reaction of 1,2-dibromobenzene with trimethyl phosphite. The reaction typically occurs under reflux conditions in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dimethoxyphosphoryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
1,2-Bis(dimethoxyphosphoryl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and ligands for catalysis.
Biology: The compound is explored for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 1,2-Bis(dimethoxyphosphoryl)benzene involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphonate groups can interact with various molecular targets, influencing reaction pathways and enhancing catalytic efficiency. The compound’s structure allows it to participate in complex formation, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl 1,2-phenylenediphosphonate
- 1,2-Bis(diphenylphosphino)benzene
Uniqueness
1,2-Bis(dimethoxyphosphoryl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and coordination properties. Compared to similar compounds, it offers enhanced stability and versatility in forming complexes with metal ions, making it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
1,2-bis(dimethoxyphosphoryl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6P2/c1-13-17(11,14-2)9-7-5-6-8-10(9)18(12,15-3)16-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKTVDDATWNXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1P(=O)(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369772 | |
Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15104-46-8 | |
Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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